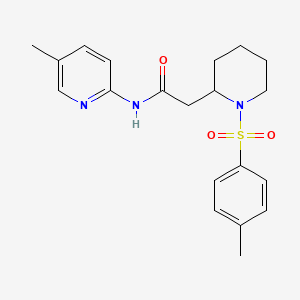
N-(5-methylpyridin-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methylpyridin-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide, commonly known as MTAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTAPA is a white to off-white crystalline powder that is soluble in organic solvents and water.
Mecanismo De Acción
The mechanism of action of MTAPA is not yet fully understood. However, it has been proposed that MTAPA may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. MTAPA has also been found to have antifungal and antibacterial properties, which may be due to its ability to disrupt cell membrane integrity.
Biochemical and Physiological Effects:
MTAPA has been found to have a range of biochemical and physiological effects. In vitro studies have shown that MTAPA can induce apoptosis, or programmed cell death, in cancer cells. MTAPA has also been found to have antifungal and antibacterial properties, which may be due to its ability to disrupt cell membrane integrity. Additionally, MTAPA has been found to have potential as a diagnostic tool in the detection of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTAPA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. MTAPA also has a long shelf life, making it suitable for long-term storage. However, there are also limitations to the use of MTAPA in lab experiments. MTAPA is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, the effects of MTAPA on human health are not yet known, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on MTAPA. One area of research is the development of new anticancer drugs based on MTAPA. Researchers are also investigating the potential use of MTAPA in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of MTAPA in human clinical trials.
Conclusion:
In conclusion, MTAPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTAPA has been studied for its anticancer, antifungal, and antibacterial properties, as well as its potential as a diagnostic tool in the detection of Alzheimer's disease. While there are limitations to the use of MTAPA in lab experiments, further research is needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
MTAPA can be synthesized through a multi-step process that involves the reaction of 2-(1-tosylpiperidin-2-yl)acetic acid with 2-amino-5-methylpyridine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield MTAPA.
Aplicaciones Científicas De Investigación
MTAPA has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. MTAPA has also been found to have potential as a diagnostic tool in the detection of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(5-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-6-9-18(10-7-15)27(25,26)23-12-4-3-5-17(23)13-20(24)22-19-11-8-16(2)14-21-19/h6-11,14,17H,3-5,12-13H2,1-2H3,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFBIXZAFCZPIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=NC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2374914.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2374915.png)
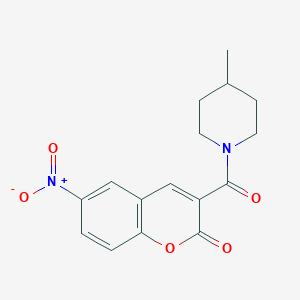
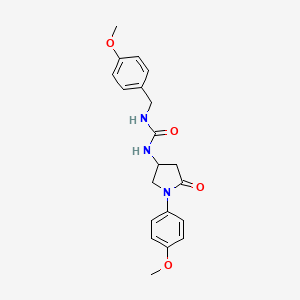
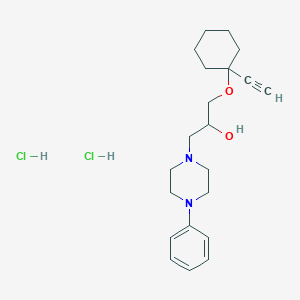



![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2374926.png)
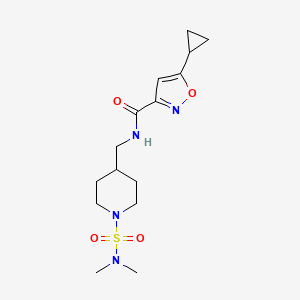



![N'-(4-fluorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2374936.png)